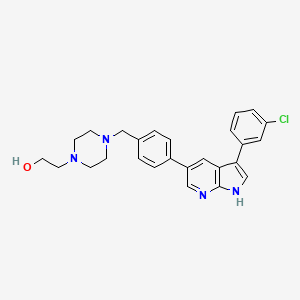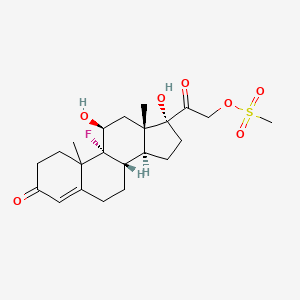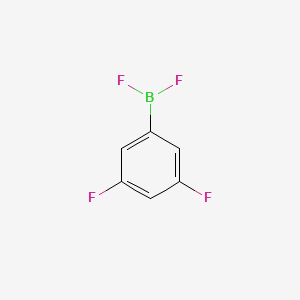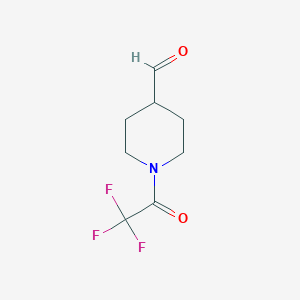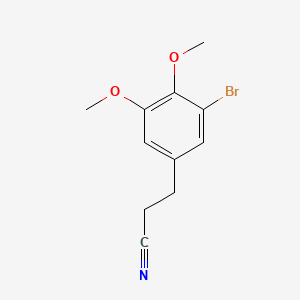
(5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene is a synthetic organic compound with a complex structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the core structure: This involves the construction of the tetrahydrochrysene skeleton through a series of cyclization reactions.
Introduction of functional groups: The diethyl and dimethoxy groups are introduced through alkylation and methoxylation reactions, respectively.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the (5R,11R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
(5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
科学研究应用
(5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of hormone-related disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to its interaction with biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of (5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to hormone receptors, modulating their activity.
Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Signaling Pathways: The compound may influence cellular signaling pathways, leading to changes in gene expression and cellular behavior.
相似化合物的比较
Similar Compounds
- (5R,11R)-5,11-Dimethylhenicosane
- (5R,11R)-2,5,11-Trimethyloctadecane
- (5R,11R)-2,5,11-Trimethylhexadecane
Uniqueness
(5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene is unique due to its specific substitution pattern and chiral centers
属性
分子式 |
C24H28O2 |
|---|---|
分子量 |
348.5 g/mol |
IUPAC 名称 |
(5R,11R)-5,11-diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene |
InChI |
InChI=1S/C24H28O2/c1-5-15-11-17-13-19(25-3)8-10-22(17)24-16(6-2)12-18-14-20(26-4)7-9-21(18)23(15)24/h7-10,13-16H,5-6,11-12H2,1-4H3/t15-,16-/m1/s1 |
InChI 键 |
OXNGTFQCCCFINI-HZPDHXFCSA-N |
手性 SMILES |
CC[C@@H]1CC2=C(C=CC(=C2)OC)C3=C1C4=C(C[C@H]3CC)C=C(C=C4)OC |
规范 SMILES |
CCC1CC2=C(C=CC(=C2)OC)C3=C1C4=C(CC3CC)C=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13424897.png)
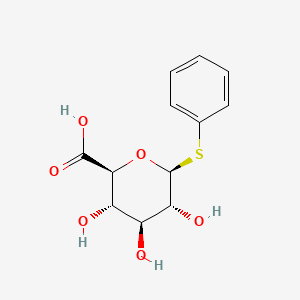
![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)
![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
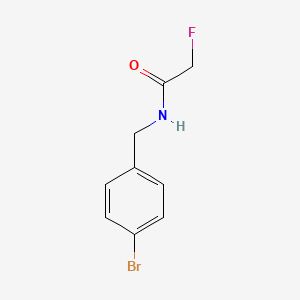
![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)
